![molecular formula C12H13NO6 B2836508 Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate CAS No. 142266-35-1](/img/structure/B2836508.png)
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate, also known as MMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate is in the development of fluorescent probes for imaging biological systems. Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes have been used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Wirkmechanismus
The mechanism of action of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate is based on its ability to undergo a photoinduced electron transfer (PET) process. This process involves the transfer of an electron from the excited state of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate to an electron acceptor, resulting in the generation of a fluorescent signal. The PET process of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate is highly sensitive to changes in the local environment, such as pH, temperature, and the presence of specific biomolecules.
Biochemical and Physiological Effects:
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate has been shown to have minimal cytotoxicity and is therefore considered safe for use in biological systems. It has been used to study various biochemical and physiological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes have also been used to visualize the distribution of specific biomolecules in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes is their high sensitivity and specificity for detecting specific biomolecules in biological systems. They are also relatively easy to synthesize and can be tailored to specific applications. However, one limitation of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes is their limited photostability, which can affect their use in long-term imaging experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes. One area of focus is the development of more stable and photostable probes for long-term imaging experiments. Another area of research is the optimization of the PET process of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate to improve its sensitivity and specificity for detecting specific biomolecules. Additionally, Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes could be used in vivo to study biological processes in living organisms, which would provide valuable insights into the functioning of biological systems.
Synthesemethoden
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate can be synthesized through a multi-step process, starting with the reaction of 3-nitrophenol and 2-bromo-1-(methoxymethoxy)ethene in the presence of a base. This is followed by the reaction of the resulting intermediate with methyl acrylate, which yields Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate as the final product.
Eigenschaften
IUPAC Name |
methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-17-8-19-11-5-3-9(4-6-12(14)18-2)7-10(11)13(15)16/h3-7H,8H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMLPUXAXKAAKS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=CC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCOC1=C(C=C(C=C1)/C=C/C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


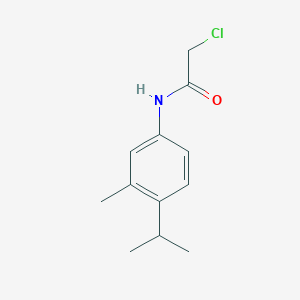
![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)
![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)
![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)
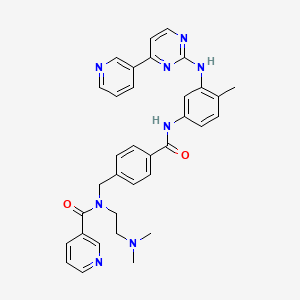
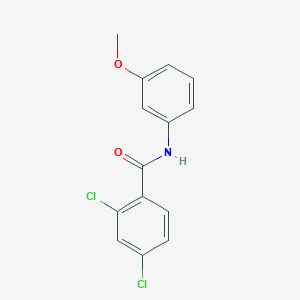
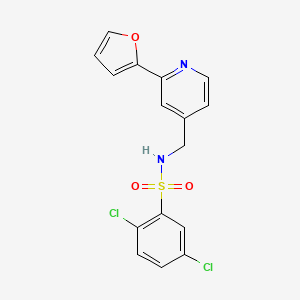
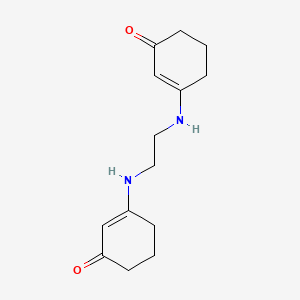
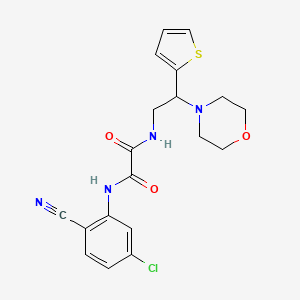
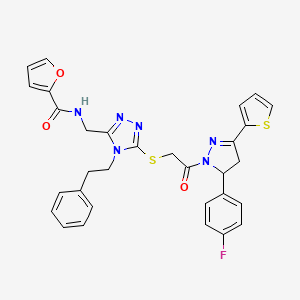
![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)
![4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline](/img/structure/B2836443.png)
